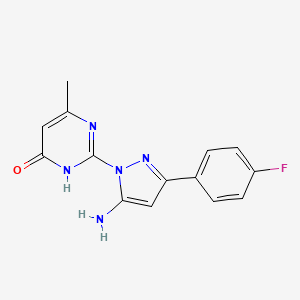
5-Bromocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromocinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocinnoline typically involves the bromination of cinnoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cinnoline is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form 5-bromo-1,2-dihydrocinnoline.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of 5-amino or 5-thiocinnoline derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-bromo-1,2-dihydrocinnoline.
Aplicaciones Científicas De Investigación
5-Bromocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromocinnoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
5-Bromoindole: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
5-Bromopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Bromonicotinamide: Investigated for its biological activities and potential therapeutic applications.
Uniqueness of 5-Bromocinnoline: Compared to these similar compounds, this compound offers a unique combination of structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
24257-88-3 |
|---|---|
Fórmula molecular |
C8H5BrN2 |
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
5-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
Clave InChI |
RFPGSUNKMXQPKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)







